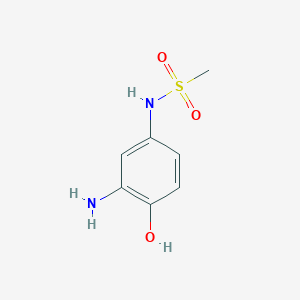
5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate is an organic compound with a complex structure It features a bromine atom, a dimethyl group, a ketone, and a carbamimidothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate typically involves multiple steps. One common method starts with the bromination of 4,4-dimethyl-3-oxopentyl carbamimidothioate using N-bromosuccinimide (NBS) under radical conditions . The reaction is carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and a solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can be oxidized to introduce additional functional groups.
Addition Reactions: The carbamimidothioate group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the carbamimidothioate group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3-oxopentyl carbamimidothioate: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-4,4-dimethyl-3-oxopentyl carbamimidothioate: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
5-Iodo-4,4-dimethyl-3-oxopentyl carbamimidothioate: Contains iodine, which can participate in different types of interactions compared to bromine.
Uniqueness
5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
91999-12-1 |
|---|---|
Molecular Formula |
C8H15BrN2OS |
Molecular Weight |
267.19 g/mol |
IUPAC Name |
(5-bromo-4,4-dimethyl-3-oxopentyl) carbamimidothioate |
InChI |
InChI=1S/C8H15BrN2OS/c1-8(2,5-9)6(12)3-4-13-7(10)11/h3-5H2,1-2H3,(H3,10,11) |
InChI Key |
SZAARDXKUZLEKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CBr)C(=O)CCSC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)

![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)





![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)
